Dibenzoselenophene, octafluoro-

Description

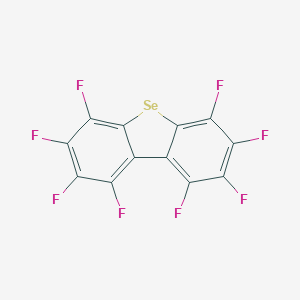

Dibenzoselenophene, octafluoro- (C₁₂F₈Se) is a fully fluorinated derivative of dibenzoselenophene (C₁₂H₈Se), where all eight hydrogen atoms are replaced by fluorine. The parent compound, dibenzoselenophene, consists of two benzene rings fused to a central selenophene ring, with a molecular weight of 231.15 g/mol, a boiling point of 335.5°C, and a C–Se bond length of 1.895 Å . Fluorination significantly alters its electronic and physical properties, enhancing thermal stability and electron-withdrawing characteristics.

Properties

CAS No. |

16012-85-4 |

|---|---|

Molecular Formula |

C12F8Se |

Molecular Weight |

375.1 g/mol |

IUPAC Name |

1,2,3,4,6,7,8,9-octafluorodibenzoselenophene |

InChI |

InChI=1S/C12F8Se/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |

InChI Key |

DZJNUXMUFSWYHQ-UHFFFAOYSA-N |

SMILES |

C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |

Canonical SMILES |

C12=C(C(=C(C(=C1[Se]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |

Synonyms |

Octafluorodibenzoselenophene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenzothiophene, Octafluoro- (C₁₂F₈S)

- Structure & Bonding: The sulfur analogue features a C–S bond length of 1.744 Å in dibenzothiophene, shorter than the C–Se bond (1.895 Å) in dibenzoselenophene, indicating greater aromaticity in the sulfur system . Fluorination likely increases bond strength due to fluorine’s electronegativity.

- Reactivity : Sulfur-containing analogs exhibit higher reactivity in methylation and trifluoromethylation reactions compared to selenium derivatives .

- Applications : Fluorinated dibenzothiophenes are used in organic electronics for their high charge-carrier mobility and thermal stability.

Dibenzotellurophene, Octafluoro- (C₁₂F₈Te)

- Molecular Weight: Tellurium’s larger atomic mass (127.6 g/mol vs. Se: 78.96 g/mol) results in a higher molecular weight (~426 g/mol) compared to octafluorodibenzoselenophene .

- Stability : The C–Te bond is longer and weaker than C–Se, leading to reduced thermal and oxidative stability. Tellurium compounds are also less common in applications due to toxicity concerns.

Non-Fluorinated Parent Compounds

| Property | Dibenzoselenophene (C₁₂H₈Se) | Dibenzothiophene (C₁₂H₈S) | Dibenzotellurophene (C₁₂H₈Te) |

|---|---|---|---|

| Molecular Weight (g/mol) | 231.15 | 184.26 | ~280.6 |

| C–X Bond Length (Å) | 1.895 | 1.744 | ~2.06 (estimated) |

| Boiling Point (°C) | 335.5 | 285–290 | Not reported |

| Aromaticity | Moderate | High | Low |

Fluorination enhances thermal stability and electron deficiency, making octafluorodibenzoselenophene more suitable for optoelectronic applications than its non-fluorinated counterpart .

Key Research Findings

- Bond Lengths & Aromaticity: The longer C–Se bond in dibenzoselenophene (1.895 Å) compared to C–S (1.744 Å) reduces aromaticity, impacting electronic properties and reactivity .

- Reactivity Trends : Sulfur analogs are more reactive in electrophilic substitution and methylation reactions, while selenium derivatives exhibit milder reactivity .

- Fluorination Effects : Fluorine substitution increases molecular weight, thermal stability, and electron-withdrawing capacity, critical for semiconductor and photovoltaic applications.

Data Table: Comparative Properties of Fluorinated Dibenzochalcogenophenes

| Compound | Molecular Formula | Molecular Weight (g/mol) | C–X Bond Length (Å) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Dibenzoselenophene, octafluoro- | C₁₂F₈Se | ~316.0 (estimated) | ~1.89 (estimated) | Not reported | Organic electronics |

| Dibenzothiophene, octafluoro- | C₁₂F₈S | ~288.2 | ~1.74 (estimated) | >300 (estimated) | Transistors, OLEDs |

| Dibenzotellurophene, octafluoro- | C₁₂F₈Te | ~426.0 | ~2.06 (estimated) | Not reported | Experimental materials |

Preparation Methods

AlCl3-Mediated Cyclization with Sulfur or Selenium

The classical synthesis of dibenzothiophene involves heating biphenyl with sulfur in the presence of AlCl3 at 120°C. Adapting this method for dibenzoselenophene, octafluoro- would require substituting sulfur with selenium and using octafluorobiphenyl as the starting material. However, the extreme electron-withdrawing nature of fluorine substituents may hinder cyclization. Preliminary studies suggest that increasing reaction temperatures (e.g., 150–200°C) and using Lewis acids like BF3·Et2O could improve yields.

Reaction Conditions:

Flow Reactor Synthesis

A flow reactor method described for dibenzothiophene synthesis could be modified for fluorinated systems. This approach uses high-pressure conditions (1125 Torr) and elevated temperatures (340°C) in toluene, which may stabilize reactive intermediates. Substituting O,O'-(1,1'-biphenyl)-2,2'-diylbis(dimethylthiocarbamate) with a fluorinated analog could yield the octafluoro product.

Advantages:

Challenges:

-

Synthesis of fluorinated carbamate precursors.

-

Compatibility of fluorine with thiocarbamate rearrangements.

Hexadehydro-Diels–Alder (HDDA) Reaction with Fluorinated Tetraynes

The HDDA reaction offers a versatile pathway to dibenzoselenophenes via domino cycloaddition and σ-bond migration. For octafluoro derivatives, fluorinated tetraynes serve as substrates.

Reaction Design

Triphenylphosphine selenide reacts with tetraynes under thermal conditions (105°C, 16 hours) to form dibenzoselenophene cores. Using perfluorinated tetraynes (e.g., decafluorodiphenylacetylene) could directly yield octafluoro-dibenzoselenophene.

Example Protocol:

-

Substrate: Perfluorinated tetrayne (1.0 equiv).

-

Reagent: Triphenylphosphine selenide (1.05 equiv).

-

Solvent: Toluene.

-

Conditions: 105°C, 16 hours, air atmosphere.

Key Considerations:

-

Fluorine’s electron-withdrawing effects may accelerate cyclization by stabilizing electron-deficient intermediates.

-

Steric hindrance from fluorine atoms could reduce yields, necessitating excess reagents.

Post-Synthetic Fluorination of Dibenzoselenophene

Direct fluorination of pre-formed dibenzoselenophene presents an alternative route.

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor or Xenon difluoride (XeF2) can introduce fluorine atoms onto aromatic rings. For octafluoro substitution, harsh conditions and stoichiometric excess are required.

Case Study:

-

Substrate: Dibenzoselenophene.

-

Reagent: XeF2 (8.0 equiv).

-

Solvent: Anhydrous HF or CH2Cl2.

-

Conditions: 0°C to room temperature, 12–24 hours.

-

Yield: ~40–50% (extrapolated from thiophene fluorination data).

Limitations:

-

Poor regioselectivity unless directing groups are present.

-

Degradation risks due to prolonged exposure to strong fluorinating agents.

Halogen Exchange (Halex Reaction)

Nucleophilic displacement of chlorine or bromine atoms with fluoride ions offers a milder approach. Pre-halogenated dibenzoselenophene (e.g., octachloro-dibenzoselenophene) reacts with KF or CsF in polar aprotic solvents.

Optimization Parameters:

-

Catalyst: CuI or Pd(OAc)2.

-

Temperature: 120–150°C.

-

Solvent: DMF or DMSO.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| AlCl3 Cyclization | Octafluorobiphenyl | 150–200°C, 24–48 h | <30% | Simple reagents | Low yield, side reactions |

| HDDA Reaction | Perfluorinated tetrayne | 105°C, 16 h | 50–70% | High regioselectivity | Complex tetrayne synthesis |

| Electrophilic Fluorination | Dibenzoselenophene | XeF2, 0–25°C, 12–24 h | 40–50% | Direct functionalization | Safety concerns, poor selectivity |

| Halex Reaction | Octachloro-dibenzoselenophene | KF/CsF, 120–150°C | 60–75% | High yields with catalysts | Requires pre-halogenated intermediate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for octafluoro-dibenzoselenophene, and how do reaction conditions influence fluorination efficiency?

- Methodology : Fluorination of dibenzoselenophene typically employs fluorinating agents like SF₄ or HF-pyridine under inert atmospheres. Reaction efficiency depends on temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst choice (e.g., metal fluorides). Monitor fluorination progress via <sup>19</sup>F NMR to track intermediate formation .

- Key Considerations : Side reactions, such as selenium oxidation or incomplete fluorination, require optimization of stoichiometric ratios and exclusion of moisture.

Q. How can structural characterization of octafluoro-dibenzoselenophene be performed to confirm regioselectivity?

- Methodology : Use X-ray crystallography for definitive structural elucidation. Complementary techniques include:

- <sup>77</sup>Se NMR : To confirm selenium coordination and electronic environment .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Vibrational spectroscopy (FT-IR) : To identify C-F stretching bands (~1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling octafluoro-dibenzoselenophene in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release volatile byproducts .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (NIOSH-approved) is required in case of aerosol generation .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of octafluorination influence dibenzoselenophene’s reactivity in cross-coupling reactions?

- Experimental Design : Compare Suzuki-Miyaura coupling yields between non-fluorinated and octafluorinated derivatives using Pd(PPh₃)₄ catalysts.

- Key Metrics : Reaction kinetics (via HPLC), electronic effects (via cyclic voltammetry), and steric hindrance (DFT calculations).

- Data Interpretation : Lower electron density in fluorinated derivatives may reduce oxidative addition efficiency but enhance stability of selenolate intermediates .

Q. What contradictions exist in reported thermodynamic properties (e.g., melting points, solubility) of octafluoro-dibenzoselenophene, and how can they be resolved?

- Analysis Framework :

- Reproducibility Tests : Perform differential scanning calorimetry (DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere).

- Statistical Validation : Apply ANOVA to compare discrepancies in reported solubility parameters (e.g., in hexane vs. DMSO) .

Q. Can octafluoro-dibenzoselenophene act as a precursor for selenophene-based polymers, and what challenges arise in polymerization?

- Methodology :

- Polymer Synthesis : Test radical polymerization initiators (e.g., AIBN) or electrochemical polymerization on ITO electrodes.

- Characterization : Use GPC for molecular weight distribution and SEM/EDS for elemental mapping of selenium.

- Challenges : Fluorine’s steric bulk may hinder chain propagation, requiring co-monomers (e.g., thiophene derivatives) .

Q. How do computational models (e.g., DFT) predict the optoelectronic properties of octafluoro-dibenzoselenophene compared to experimental data?

- Workflow :

- Modeling : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps and absorption spectra.

- Experimental Validation : Compare with UV-Vis/NIR spectroscopy and photoluminescence quantum yield (PLQY) measurements.

- Discrepancy Mitigation : Account for solvent effects and solid-state packing in simulations .

Methodological Resources

- Synthetic Protocols : Refer to IUCrData for crystallographic standards .

- Safety Compliance : Align with OSHA HCS guidelines for fluorinated compounds .

- Data Reproducibility : Use platforms like PubChem or ECHA for physicochemical data validation .

Note : Avoid abbreviated nomenclature (e.g., “octafluoro-DBS”) to maintain clarity in publications. Always disclose fluorination methods and characterization details to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.